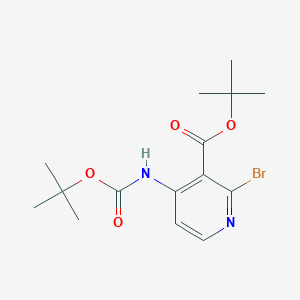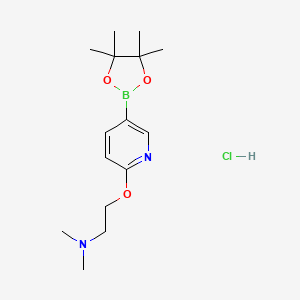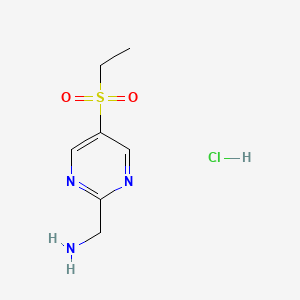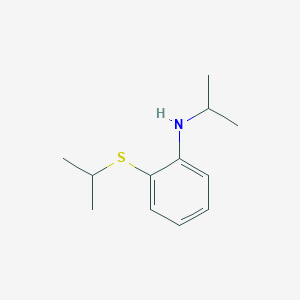![molecular formula C20H28NOPS B6315080 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine CAS No. 2410954-66-2](/img/structure/B6315080.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine, or 2-DDPE for short, is an organophosphorus compound that has been widely studied for its potential applications in scientific research. 2-DDPE is a derivative of ethanamine, which is an amine-based compound that has been used in a variety of applications. 2-DDPE has been shown to be an effective inhibitor of enzymes in laboratory experiments, and has been used to study the effects of enzyme inhibition on biochemical and physiological processes.
Wirkmechanismus
2-DDPE works by binding to the active site of enzymes, blocking their activity. This inhibition of enzyme activity can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-DDPE has been shown to have a variety of effects on biochemical and physiological processes. It has been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression. In addition, 2-DDPE has been used to study the effects of enzyme inhibition on metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-DDPE for lab experiments is its ability to effectively inhibit enzymes. This makes it an ideal tool for studying the effects of enzyme inhibition on biochemical and physiological processes. One limitation of 2-DDPE is that it is not very stable, so it must be used quickly after synthesis.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-DDPE in scientific research. It could be used to study the effects of enzyme inhibition on cellular processes such as cell division and differentiation. It could also be used to study the effects of enzyme inhibition on disease processes such as cancer and inflammation. In addition, 2-DDPE could be used to study the effects of enzyme inhibition on drug metabolism and drug toxicity. Finally, 2-DDPE could be used to study the effects of enzyme inhibition on the production of proteins and other macromolecules.
Synthesemethoden
2-DDPE can be synthesized in a two-step process. First, ethanamine is reacted with phosphorous trichloride to form a phosphorylated ethanamine. This intermediate is then reacted with dimethylthiocarbamate to form the final product, 2-DDPE.
Wissenschaftliche Forschungsanwendungen
2-DDPE has been used extensively in scientific research, particularly in studies of enzyme inhibition. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes. 2-DDPE has also been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NOPS/c1-20(2,3)24-17-15-21-14-16-23(22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQBOSIXGMAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)
